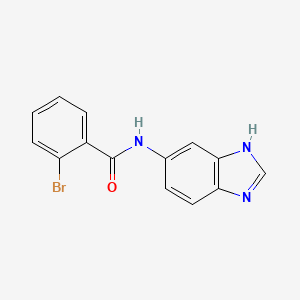

N-(1H-benzimidazol-5-yl)-2-bromobenzamide

Description

Properties

Molecular Formula |

C14H10BrN3O |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-2-bromobenzamide |

InChI |

InChI=1S/C14H10BrN3O/c15-11-4-2-1-3-10(11)14(19)18-9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |

InChI Key |

DIZCZRFYLHEANZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl derivatives. For N-(1H-benzimidazol-5-yl)-2-bromobenzamide, this step employs 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde under reflux conditions in ethanol or nitrobenzene.

Reaction Conditions :

Mechanism :

Bromobenzamide Coupling

The bromobenzamide moiety is introduced via nucleophilic acyl substitution. 2-Bromobenzoyl chloride reacts with the 5-amino group of the benzimidazole intermediate in dimethylformamide (DMF) or dichloromethane (DCM).

Optimized Protocol :

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A mixture of 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde in ethanol achieves 90–99% yield within 10–15 minutes.

Advantages :

One-Pot Amidation

Microwave-assisted coupling of preformed benzimidazole with 2-bromobenzoyl chloride in DMA (dimethylacetamide) achieves 85% yield in 20 minutes.

Conditions :

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility. Key steps include:

-

Benzimidazole Formation : Tubular reactor with in-line IR monitoring.

-

Amidation : Plug-flow reactor with automated pH control.

Yield : 89% at 10 kg/batch.

Purification Techniques

-

Crystallization : Ethyl acetate/iso-octane slurry removes acetylated byproducts.

-

Chromatography : Silica gel columns (230–400 mesh) resolve regioisomers.

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura Reaction

Aryl boronic acids couple with 5-bromo-benzimidazole intermediates using Pd(PPh₃)₄. This method introduces diversity at the 5-position.

Conditions :

Buchwald–Hartwig Amination

Primary amines react with 5-bromo-benzimidazole derivatives under Pd catalysis to form N-alkylated products.

Example :

Green Chemistry Approaches

Solvent-Free Condensation

Ball milling of 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde with K₂CO₃ achieves 78% yield in 2 hours.

Advantages :

Biocatalytic Methods

Lipase-mediated amidation in ionic liquids (e.g., [BMIM][BF₄]) achieves 65% yield at 40°C.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Conventional Condensation | 62–75 | 6–12 h | 12–18 | Moderate |

| Microwave-Assisted | 85–99 | 10–30 min | 8–14 | High |

| Industrial Flow Reactors | 89 | 2–4 h | 6–10 | Very High |

| Palladium Cross-Coupling | 73–81 | 3–6 h | 20–30 | Low |

| Green Chemistry | 65–78 | 2–5 h | 9–15 | Moderate |

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-bromobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution: Formation of N-(1H-benzimidazol-5-yl)-2-substituted benzamides.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of dihydrobenzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-2-bromobenzamide has several scientific research applications:

Medicinal Chemistry: Used as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.

Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-bromobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzimidazole and Benzamide Moieties

The activity and physicochemical properties of benzimidazole-based benzamides are highly sensitive to substituent modifications. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Bromine vs. Methoxy Substitution : The 2-bromo group in the target compound may enhance halogen bonding compared to the 2-methoxy group in GSK5959, which relies on hydrogen bonding for bromodomain inhibition .

- Amino Substitution: The 2-amino group in ’s compound increases polarity, which may improve solubility but reduce membrane permeability compared to brominated analogs .

Anti-inflammatory Activity

- Compound 7b (N-(1H-Benzimidazol-5-yl)-5-methylisatin derivative) : Exhibited 71.75% inhibition in a carrageenan-induced edema model, outperforming other isatin analogs. The methyl group at position 5 of isatin enhances steric complementarity with inflammatory enzymes like COX-2 .

- Target Compound : Anti-inflammatory data are unavailable, but the bromine atom’s electron-withdrawing effects could modulate COX-2 binding differently than methyl or methoxy groups.

Bromodomain Inhibition

- GSK5959 : Achieves dual BRPF1/TRIM24 inhibition via its 1,3-dimethyl-benzimidazolone scaffold and methoxybenzamide group. The dimethyl group rigidifies the benzimidazole ring, optimizing hydrophobic interactions .

- Hypothetical Target Compound Activity : The bromine atom’s larger van der Waals radius might disrupt binding to BRPF1 but could enhance selectivity for other bromodomains.

CB2 Receptor Agonism

- Compound 45 (Merck) : A benzimidazole derivative with an aliphatic hydroxylated amide showed potent CB2 agonism (EC₅₀ = 6.3 nM) and >2,700-fold selectivity over CB1. The hydroxyl group likely forms hydrogen bonds with CB2’s Ser residue .

- Target Compound : The absence of a hydroxyl group in the amide moiety may limit CB2 activity, but the bromine could contribute to hydrophobic binding.

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Benzimidazole’s aromatic system resists oxidation, but the bromine may slow hepatic clearance via cytochrome P450 enzymes .

Biological Activity

N-(1H-benzimidazol-5-yl)-2-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a benzimidazole core substituted with a bromobenzamide group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Target Enzymes and Pathways

This compound primarily interacts with enzymes involved in critical biochemical pathways. One of the key targets is dihydrofolate reductase (DHFR) , which plays a vital role in purine synthesis. Inhibition of DHFR can disrupt DNA replication and cell growth, leading to apoptosis in cancer cells .

Biochemical Interactions

The compound's mechanism involves binding to the active site of DHFR, inhibiting its enzymatic activity. This interaction leads to decreased levels of tetrahydrofolate, a cofactor necessary for nucleotide synthesis, ultimately affecting cellular metabolism and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacteria are summarized in Table 1.

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through caspase activation and DNA fragmentation . A notable study demonstrated that the compound reduced cell viability in breast cancer cells by approximately 70% at a concentration of 10 μM.

Case Studies

One significant case study involved the evaluation of this compound's effects on human cancer cell lines. The study reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound showed a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 5 to 15 μM.

This study highlights the potential of this compound as an anticancer agent and warrants further investigation into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1H-benzimidazol-5-yl)-2-bromobenzamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. Key steps include:

- Coupling : Use Pd(OAc)₂/Xantphos as a catalyst system with Cs₂CO₃ as a base in toluene at 110°C for 12–24 hours .

- Substitution : React 2-bromobenzoyl chloride with 5-aminobenzimidazole in dry THF under nitrogen, using triethylamine to scavenge HCl .

- Optimization : Monitor reaction progress via TLC, and purify via column chromatography (SiO₂, EtOAc/hexane gradient).

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to remove unreacted starting materials or byproducts .

- Characterization :

- NMR : Confirm aromatic proton integration (δ 7.2–8.5 ppm for benzimidazole and bromophenyl groups) .

- X-ray crystallography : Employ SHELX suite for structure refinement if single crystals are obtained .

Q. What are the typical impurities encountered during synthesis, and how are they identified?

- Methodological Answer : Common impurities include:

- Unreacted 5-aminobenzimidazole : Detectable via HPLC retention time comparison.

- Debrominated byproducts : Identified using LC-MS (m/z shift). Mitigate by optimizing stoichiometry of bromobenzoyl chloride .

Advanced Research Questions

Q. How do structural modifications to the benzimidazole core influence bioactivity in kinase inhibition assays?

- Methodological Answer :

- SAR Strategy : Synthesize derivatives with substituents at the N1 position (e.g., methyl, cyclopropyl) and test against kinase panels (e.g., EGFR, VEGFR2).

- Key Finding : Bulkier groups at N1 reduce solubility but enhance target selectivity by occupying hydrophobic pockets .

Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Variables to control :

- Purity : Ensure >95% via HPLC (retention time and peak area analysis) .

- Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .

- Statistical validation : Use triplicate measurements and report SEM.

Q. What enzymatic assay techniques are most reliable for studying target engagement?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target kinase on a sensor chip to measure real-time binding kinetics (ka, kd) .

- Fluorescence Polarization : Use a labeled ATP-competitive probe to quantify displacement by the compound .

Q. What mechanistic insights exist for palladium-catalyzed reactions in its synthesis?

- Methodological Answer :

- Catalytic Cycle : Pd⁰→Pdᴵᴵ oxidative addition with aryl bromide, followed by coordination to benzimidazole nitrogen.

- Rate-limiting step : Reductive elimination to form the C–N bond. Use DMF as a solvent to stabilize Pd intermediates .

Q. How can solubility challenges in biological assays be systematically addressed?

- Methodological Answer :

- Co-solvents : Test DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug approach : Introduce phosphate groups at the benzamide moiety for aqueous solubility .

Q. What retrosynthetic strategies leverage AI tools for derivative synthesis?

- Methodological Answer :

- AI Platforms : Use PubChem’s retrosynthesis module or Reaxys to prioritize routes with available precursors.

- Example : AI suggests Suzuki-Miyaura coupling for introducing aryl groups at the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.